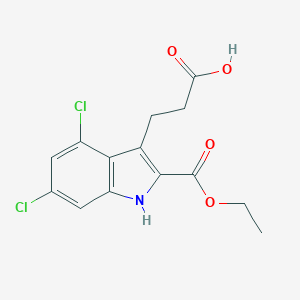
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where regiospecificity and the unambiguous structure determination are crucial, achieved via spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was analyzed to understand its crystallization and stabilization through various intermolecular interactions, offering insights into how similar analyses can be applied to our compound of interest (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with structures related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often exhibit specificity and yield products with significant biological activity. For instance, the design, synthesis, and evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors showcased how specific structural modifications can lead to desired biological activities (Tomoo et al., 2014).
Physical Properties Analysis
Studies on similar compounds involve detailed spectroscopic and diffractometric techniques to differentiate polymorphic forms, which is crucial for understanding the physical properties of such complex molecules. This is exemplified in the investigation of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are deeply influenced by the structural composition of the compound. Analysis of related compounds through techniques like NMR spectroscopy and X-ray crystallography helps in understanding these properties by elucidating their molecular interactions and bond formations, as seen in the study of hydrogen bonding in similar compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Applications
Indole derivatives, such as "3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid," are pivotal in pharmaceuticals, agrochemicals, and organic materials due to their significant biological and chemical properties. The synthesis of indole and its derivatives has been a subject of extensive research due to their relevance in medicinal chemistry.
Phosphonic Acid Applications : Phosphonic acids and their derivatives are noted for their wide range of applications, from drug development to material science. While not directly related to the specific compound you're interested in, the study on phosphonic acids illustrates the importance of functional group chemistry in creating compounds with specific properties and applications (Sevrain et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZROKNETVXIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
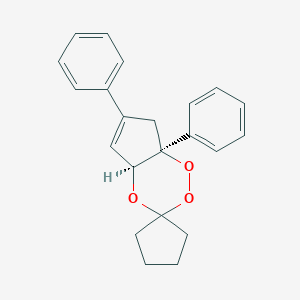
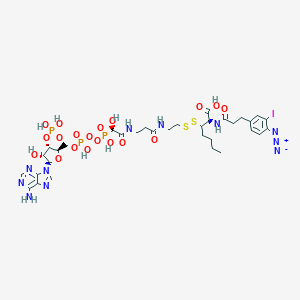

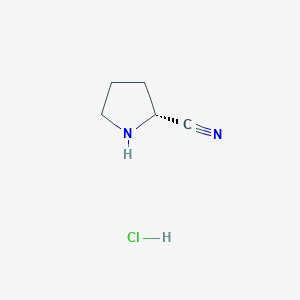
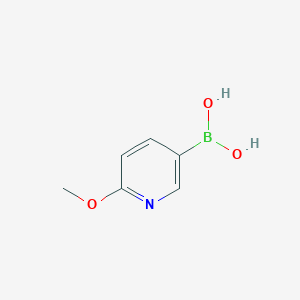
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
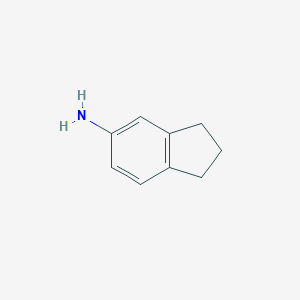

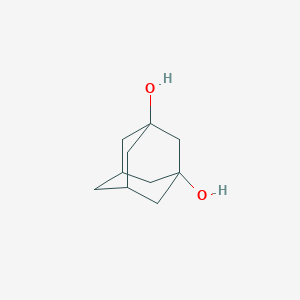
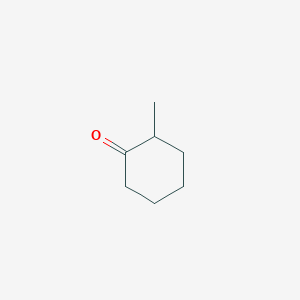
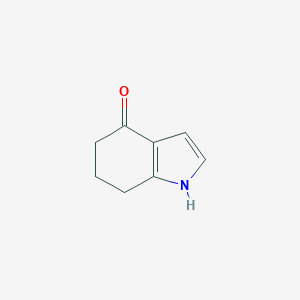
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)